(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that often interact with various proteins and enzymes in the body
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity . The specific mode of action for this compound requires further investigation.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and bacterial infections
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have various biological activities, such as anti-inflammatory, antitumor, and antibacterial effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced via a nucleophilic substitution reaction using propargyl bromide.
Chlorination: The chlorination of the benzothiazole derivative is achieved using thionyl chloride or phosphorus pentachloride.
Formation of Benzamide: The final step involves the condensation of the chlorinated benzothiazole derivative with benzamide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole core or the prop-2-yn-1-yl group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and prop-2-yn-1-yl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium azide, alkyl halides, and Grignard reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a treatment for various cancers, bacterial infections, and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with (Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide.
Benzamide Derivatives: Compounds like N-phenylbenzamide and N-(2-chlorophenyl)benzamide are structurally related and exhibit similar biological activities.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c1-2-11-20-14-9-5-6-10-15(14)22-17(20)19-16(21)12-7-3-4-8-13(12)18/h1,3-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLCLWGMJKDLRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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